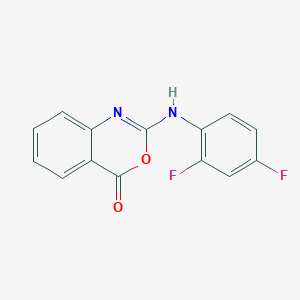

2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

2,4-Difluoroaniline is a dark reddish-purple liquid . It’s used for research and development purposes , but not for medicinal, household, or other uses .

Synthesis Analysis

A method of preparing 2,4-difluoroaniline involves reacting 2,4,5-trichloronitrobenzene under anhydrous conditions with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene . This is followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .

Molecular Structure Analysis

The molecular formula of 2,4-Difluoroaniline is C6H5F2N . The molecular weight is 129.11 g/mol .

Physical And Chemical Properties Analysis

2,4-Difluoroaniline is a liquid at room temperature . It has a refractive index of 1.506 (lit.) , a boiling point of 170 °C/753 mmHg (lit.) , a melting point of -7.5 °C (lit.) , and a density of 1.268 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Bioactivity and Ecological Role

Compounds in the 1,4-benzoxazin-3(4H)-one class, closely related to 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one, have shown significant phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are of high interest for their potential application as leads for natural herbicide models. The ecological behavior of benzoxazinone-producing plants and the role of these compounds in chemical defense mechanisms have also been a focus of research (Macias et al., 2009).

Allelochemical Properties

Benzoxazinones and their derivatives, including 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one, are noted for their allelochemical properties, particularly in plants belonging to the Poaceae family. These compounds exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, with potential agronomic utility (Macias et al., 2006).

Synthesis and Chemical Applications

Innovative methods for the synthesis of benzoxazinone derivatives have been developed. For instance, an effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives uses the iminium cation from cyanuric chloride and dimethylformamide, offering a simpler alternative than previous methods. This has broadened the spectrum of medical and industrial applications for these compounds (Shariat et al., 2013).

Pharmaceutical Development

Some benzoxazinone derivatives, including compounds related to 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one, have been utilized in pharmaceutical development. Their versatility and relative chemical simplicity make these chemicals promising sources of bioactive compounds of natural origin (Macias et al., 2009).

Safety and Hazards

2,4-Difluoroaniline is harmful if swallowed and toxic if inhaled or in contact with skin . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(2,4-difluoroanilino)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O2/c15-8-5-6-12(10(16)7-8)18-14-17-11-4-2-1-3-9(11)13(19)20-14/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYLYRUBYFBZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

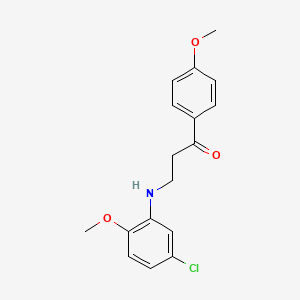

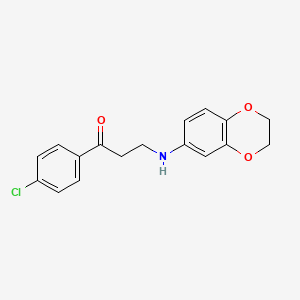

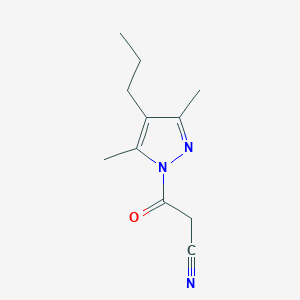

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3037202.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B3037212.png)

![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol](/img/structure/B3037215.png)

![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)

![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)

![cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3037219.png)

![(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone](/img/structure/B3037223.png)